1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

hDHODH inhibition Pyrimidine biosynthesis Structure-activity relationship

Procure 1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 950589-56-7) for its exclusive hDHODH inhibitory activity (IC₅₀ 330 nM), a property completely absent in the unsubstituted analog (IC₅₀ >100,000 nM). This 3-methyl regioisomer provides a >300-fold potency advantage essential for target validation in pyrimidine biosynthesis. Its zero rotatable bonds ensure conformational pre-organization ideal for X-ray crystallography and fragment screening, while the elevated boiling point (370.6 °C) reduces evaporative loss during high-temperature syntheses. Specify this exact regioisomer to avoid false negatives in DHODH-mediated antiproliferative assays.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B11905930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N(C1)C(=O)C
InChIInChI=1S/C12H15NO/c1-9-7-11-5-3-4-6-12(11)13(8-9)10(2)14/h3-6,9H,7-8H2,1-2H3
InChIKeyVSGZAZYXPQOPLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of 1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 950589-56-7)


1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 950589-56-7) is a partially saturated quinoline derivative belonging to the N-acetyl-3-methyl-1,2,3,4-tetrahydroquinoline subclass. It possesses a molecular formula of C₁₂H₁₅NO, a molecular weight of 189.25 g·mol⁻¹, a predicted density of 1.1±0.1 g·cm⁻³, and a predicted boiling point of 370.6±21.0 °C at 760 mmHg [1]. The 3-methyl substitution on the dihydroquinoline ring confers stereochemical complexity and has been associated with quantifiable human dihydroorotate dehydrogenase (hDHODH) inhibitory activity, a property absent in its non-methylated analog [2]. Procurement of this specific regioisomer, rather than generic dihydroquinoline ethanones, is predicated on its demonstrated biochemical engagement in pyrimidine biosynthesis pathways relevant to oncology and immunology research.

Why Generic Dihydroquinoline Ethanones Cannot Substitute for the 3-Methyl Regioisomer in hDHODH-Targeted Research


The 3-methyl substitution on the dihydroquinoline scaffold is a critical determinant of biological activity that is not transferable across in-class analogs. The unsubstituted analog 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 4169-19-1) demonstrates negligible inhibition of human DHODH with an IC₅₀ exceeding 100,000 nM, while the target 3-methyl compound achieves an IC₅₀ of 330 nM against the same enzyme under comparable DCIP-reduction assay conditions [1]. This represents a greater than 300-fold potency differential attributable solely to the presence and position of the single methyl group. Furthermore, the 3-methyl substitution introduces a chiral center absent in the unsubstituted analog, enabling enantiomeric resolution for structure-activity relationship (SAR) studies [2]. Substituting a 2-methyl regioisomer (CAS 16078-42-5) or an unsubstituted scaffold without verifying DHODH engagement can lead to false-negative results in pyrimidine biosynthesis target validation, as these analogs lack evidence for engagement of the same biological target.

Quantitative Differential Evidence for 1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone Versus Closest Analogs


3-Methyl Substitution Confers >300-Fold Gain in Human DHODH Inhibitory Potency Relative to the Unsubstituted Scaffold

The target compound demonstrates measurable inhibition of human dihydroorotate dehydrogenase (hDHODH) with an IC₅₀ of 330 nM, whereas the direct des-methyl analog 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 4169-19-1) is essentially inactive against the same enzyme with an IC₅₀ exceeding 100,000 nM [1]. Both values were determined using DCIP-reduction-based indirect assays with dihydroorotate (DHO) as substrate, ensuring comparable experimental contexts [1]. The calculated potency gain exceeds 300-fold (100,000/330 ≈ 303), establishing the 3-methyl group as an essential pharmacophoric element for hDHODH engagement within this scaffold class.

hDHODH inhibition Pyrimidine biosynthesis Structure-activity relationship

Moderate Species Selectivity: 3-Fold Preference for Human Over Schistosome DHODH

The compound exhibits a 3-fold selectivity window for human DHODH (IC₅₀ = 330 nM) over Schistosoma mansoni DHODH (IC₅₀ = 1,000 nM) when tested under the same DCIP-reduction assay format using DHO as substrate, providing a basis for evaluating potential therapeutic indices in host-parasite models [1]. This selectivity profile contrasts with pan-DHODH inhibitors that show equipotent inhibition across species, potentially offering advantages in minimizing off-target effects on symbiotic or environmental microbiota during in vivo efficacy studies [2].

Species selectivity Parasitic DHODH Off-target profiling

Complete Conformational Locking at the N-Acetyl Junction: Zero Rotatable Bonds Versus Flexible Analogs

The target compound possesses zero rotatable bonds, as documented by its computed molecular descriptors [1]. This complete conformational locking at the N-acetyl junction effectively eliminates the entropic penalty associated with freely rotating acetyl groups present in comparator scaffolds such as N-ethyl or N-propyl dihydroquinoline derivatives that carry 1–2 rotatable bonds. In contrast, the 2-methyl regioisomer (CAS 16078-42-5) shares the same zero rotatable bond count, making the 3-methyl positional isomer the more constrained anchor for ligand-based binding studies [2]. Zero rotatable bonds are associated with improved ligand efficiency and lower entropic barriers to target binding, a property exploited in fragment-based drug design [3].

Conformational restriction Ligand efficiency Entropic binding penalty

Elevated Thermal Stability: 370.6 °C Boiling Point Differentiates from Unsubstituted Analog (295 °C)

The predicted boiling point of the target compound is 370.6±21.0 °C at 760 mmHg, which is approximately 75 °C higher than the 295 °C reported for the unsubstituted analog 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (CAS 4169-19-1) [1]. This elevated boiling point, coupled with a flash point of 177.0±13.3 °C, provides a wider liquid handling window for reactions requiring elevated temperatures, such as amide coupling or nucleophilic acyl substitution, without risk of evaporative loss [1]. The higher thermal stability is attributed to the increased molecular weight and enhanced van der Waals interactions conferred by the 3-methyl substituent.

Thermal stability Compound handling Synthetic intermediate

Optimal Research and Procurement Scenarios for 1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone


hDHODH Inhibitor Screening and Pyrimidine Biosynthesis Target Validation

The compound's demonstrated hDHODH IC₅₀ of 330 nM, documented in a defined DCIP-reduction assay, makes it suitable as a moderately potent reference inhibitor for validating hDHODH dependency in cancer cell lines or primary cells. Researchers should use it in head-to-head comparative panels against the inactive des-methyl analog (IC₅₀ > 100 µM) to establish that any observed antiproliferative effects are indeed hDHODH-mediated and not off-target [1]. This application is directly supported by the >300-fold potency differential quantified in Section 3.

Species-Selectivity Profiling in Host-Parasite DHODH Models

The 3-fold selectivity for human over Schistosoma mansoni DHODH enables its use as a calibration tool in differential enzyme inhibition assays. When screening compounds for antischistosomal activity, the target compound serves as a selectivity benchmark, allowing researchers to normalize for host enzyme inhibition and identify candidates with improved parasitic selectivity [1]. This scenario is grounded in the IC₅₀ data (330 nM human vs. 1,000 nM schistosome) established in Section 3.

Pre-organized Ligand for Fragment-Based and Structure-Based Drug Design

With zero rotatable bonds, the compound represents a conformationally constrained fragment suitable for X-ray crystallography or NMR-based fragment screening. Its complete conformational pre-organization minimizes entropic penalties upon target binding, potentially improving binding thermodynamics compared to flexible analogs carrying 1–2 rotatable bonds. Procurement for fragment library assembly should specify the 3-methyl regioisomer explicitly to avoid contamination with the inactive des-methyl scaffold [2].

High-Temperature Synthetic Intermediate in Multi-Step Quinoline Derivative Synthesis

The elevated boiling point of 370.6 °C, surpassing the unsubstituted analog by approximately 75 °C, positions this compound as a preferred N-acetyl protected intermediate for reactions requiring prolonged heating, such as Vilsmeier-Haack formylations or Friedel-Crafts acylations downstream of the dihydroquinoline nitrogen. The reduced volatility minimizes evaporative loss during solvent reflux, improving mass balance and yield reproducibility in scale-up processes [3].

Quote Request

Request a Quote for 1-(3-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.